Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt

Description

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt (CAS: 868249-02-9) is a synthetic peptide metabolite with the molecular formula C₅₄H₈₃N₁₅O₂₁ • x(C₂HF₃O₂) and a molecular weight of 1278.32 g/mol . It is supplied as a pure compound, stored at -20°C to ensure stability, and transported at room temperature.

Properties

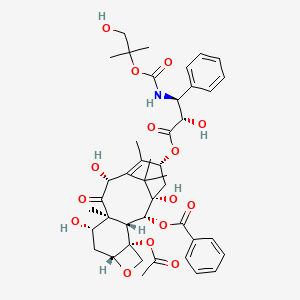

Molecular Formula |

C43H53NO15 |

|---|---|

Molecular Weight |

823.9 g/mol |

IUPAC Name |

[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12-trihydroxy-15-[(2S,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C43H53NO15/c1-22-26(56-37(52)32(49)30(24-14-10-8-11-15-24)44-38(53)59-39(3,4)20-45)19-43(54)35(57-36(51)25-16-12-9-13-17-25)33-41(7,34(50)31(48)29(22)40(43,5)6)27(47)18-28-42(33,21-55-28)58-23(2)46/h8-17,26-28,30-33,35,45,47-49,54H,18-21H2,1-7H3,(H,44,53)/t26-,27+,28-,30+,31-,32+,33+,35-,41-,42-,43-/m1/s1 |

InChI Key |

HABZZLXXUPZIJD-AXVNSEDSSA-N |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)CO)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the chain using reagents like HBTU or DIC.

Deprotection: The protecting groups are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin and purified

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The process is optimized to reduce waste and improve yield, with rigorous quality control measures in place to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt can undergo various chemical reactions, including:

Oxidation: This reaction can affect the amino acid residues, particularly those with sulfur-containing side chains.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific reagents depending on the desired modification

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular processes and signaling pathways.

Medicine: Explored for potential therapeutic applications, including drug delivery and targeting.

Industry: Utilized in the development of biochemical assays and diagnostic tools

Mechanism of Action

The mechanism of action of Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular functions. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related peptides, focusing on molecular properties, stability, and applications.

Table 1: Key Comparison Metrics

Key Findings

Structural Complexity: The target peptide is a 12-residue linear sequence with a TFA counterion, contrasting with Liraglutide (31 residues), which includes a fatty acid modification (hexadecanoyl) for prolonged plasma half-life . The latter’s larger size and lipophilic tail enhance its therapeutic efficacy in diabetes management. Histidyl-D-tryptophyl... Acetate Salt features D-amino acids, which may confer protease resistance compared to the target compound’s all-L configuration.

Salt Form Impact :

- The TFA salt in the target compound aids solubility during synthesis but may introduce impurities requiring rigorous purification. In contrast, the acetate salt in related peptides is milder and preferred for in vivo applications .

Stability and Storage: Peptides like the target compound and Liraglutide require low-temperature storage to prevent degradation, whereas quaternary ammonium surfactants (e.g., alkyltrimethylammonium compounds) are stable at room temperature due to their non-peptidic structure .

Functional Divergence: Alkyltrimethylammonium compounds (e.g., BAC-C12) are surfactants with critical micelle concentrations (CMC) ~0.4–8.3 mM, unrelated to peptide bioactivity.

Research Implications

- Therapeutic Potential: Unlike Liraglutide, the target compound’s metabolic classification implies unexplored roles in cellular regulation. Further studies could explore its interaction with enzymes or receptors.

- Synthetic Challenges : The TFA salt’s volatility may complicate characterization; alternative salt forms (e.g., acetate) could improve compatibility with biological assays .

Biological Activity

Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine xTFA Salt is a peptide compound composed of several amino acids, each contributing to its biological activity. Understanding the biological activity of such compounds is crucial for their potential applications in therapeutics and research.

Composition and Properties

The compound consists of the following amino acids:

- Histidine

- Glycine

- Glutamic Acid

- Threonine

- Phenylalanine

- Serine

- Aspartic Acid

- Leucine

- Lysine

Molecular Characteristics

- Molecular Weight : Approximately 1712.92 g/mol

- Hydrophobicity (XLogP3-AA) : -5.2, indicating a highly hydrophilic nature which may influence its solubility and interaction with biological membranes .

- Cell Signaling : Peptides like Histidyl-Glycyl-Glutamyl-Glycyl-Threonyl-Phenylalanyl-Threonyl-Seryl-Aspartyl-Leucyl-Seryl-Lysine are known to modulate cell signaling pathways. They can act as agonists or antagonists at various receptors, influencing cellular responses such as proliferation, differentiation, and apoptosis.

- Antioxidant Properties : Some studies suggest that peptides can exhibit antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role.

- Antimicrobial Activity : Certain peptide sequences have been shown to possess antimicrobial properties, making them potential candidates for developing new antibiotics.

Case Studies

- Neuroprotective Effects : A study investigating the neuroprotective effects of similar peptide compounds demonstrated significant reductions in neuronal cell death in models of oxidative stress. The peptides acted by upregulating antioxidant enzymes and reducing inflammatory markers.

- Wound Healing : Research has indicated that peptides can enhance wound healing processes through the promotion of fibroblast migration and proliferation, as well as angiogenesis. This is particularly beneficial in diabetic ulcers and chronic wounds.

- Cancer Research : In cancer models, specific peptides have been shown to inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells, highlighting their potential for targeted cancer therapies.

Data Table

| Property | Value |

|---|---|

| Molecular Weight | 1712.92 g/mol |

| Hydrophobicity (XLogP3-AA) | -5.2 |

| Potential Applications | Neuroprotection, Antioxidant, Antimicrobial, Wound Healing |

Q & A

Q. What methodologies are recommended for synthesizing and purifying this peptide with high purity?

Solid-phase peptide synthesis (SPPS) is the standard method, employing Fmoc/t-Bu chemistry for stepwise assembly. Post-synthesis, cleavage and deprotection require trifluoroacetic acid (TFA) to release the peptide from the resin and remove protecting groups, resulting in the xTFA salt form. Purification is typically achieved via reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA. Critical parameters include resin selection (e.g., Wang resin for acid-labile peptides) and TFA concentration optimization to minimize residual counterion interference .

Q. How can researchers validate the peptide’s identity and assess purity?

- Mass Spectrometry (MS): Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI-MS) confirms molecular weight with <1 Da error tolerance.

- HPLC Retention Time: Compare against a reference standard under identical chromatographic conditions (C18 column, 0.1% TFA mobile phase) .

- Amino Acid Analysis (AAA): Acid hydrolysis followed by HPLC or LC-MS quantifies residue composition.

Advanced Research Questions

Q. How do variations in TFA counterion stoichiometry (xTFA) impact peptide stability and bioactivity?

The xTFA stoichiometry influences solubility, aggregation propensity, and receptor binding. For example:

Q. What experimental designs address contradictions in reported bioactivity across studies?

Common discrepancies arise from:

- Impurity Profiles: Trace metal ions (e.g., Mg²⁺) or detergents (e.g., SDS) in buffers can alter peptide conformation. Ensure samples comply with guidelines for divalent cation-free buffers .

- Batch Variability: Use orthogonal analytical techniques (e.g., NMR for tertiary structure, SEC-MALS for oligomerization) to compare batches.

Methodological Challenges

Q. How can researchers mitigate interference from residual TFA in downstream assays?

Q. What strategies ensure reproducible handling of this hygroscopic peptide?

- Storage: Lyophilized peptide stored at -20°C under argon; reconstituted solutions in 20% glycerol at -80°C.

- Humidity Control: Use desiccants during weighing and glove boxes with <5% humidity.

Data Interpretation and Reporting

Q. How should researchers document structural ambiguity in NMR data?

For peptides with flexible regions (e.g., Gly-rich sequences), report:

- NOE Restraints: Classify as strong, medium, or weak to highlight conformational flexibility.

- Ensemble Models: Use software like CYANA or XPLOR-NIH to generate multiple low-energy conformers.

Q. What statistical approaches reconcile conflicting bioactivity data?

- Meta-Analysis: Apply random-effects models to aggregate data from independent studies.

- Multivariate Regression: Correlate bioactivity with variables like TFA content, pH, and storage duration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.